molecular formula C13H26ClNO B14699610 Dihexylcarbamyl chloride CAS No. 27086-21-1

Dihexylcarbamyl chloride

Cat. No.: B14699610
CAS No.: 27086-21-1
M. Wt: 247.80 g/mol
InChI Key: KPJAGBYVSJPISB-UHFFFAOYSA-N
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Description

Dihexylcarbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a carbamoyl group (R₂NC(O)Cl) where the R groups are hexyl chains. This compound is typically used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexylcarbamyl chloride can be synthesized through the reaction of hexylamine with phosgene. The general reaction is as follows: [ 2 \text{C}6\text{H}{13}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{13}\text{NCOCl} + \text{C}6\text{H}{13}\text{NH}_3\text{Cl} ] This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of hexylamine and phosgene in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of excess phosgene ensures the complete conversion of hexylamine to this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as alcohols, amines, or thiols, forming corresponding carbamates, ureas, or thiocarbamates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dihexylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Alcohols: Reacting this compound with alcohols under basic conditions (e.g., using pyridine) forms dihexylcarbamates.

    Amines: Reaction with primary or secondary amines forms ureas.

    Thiols: Reaction with thiols forms thiocarbamates.

Major Products:

    Dihexylcarbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Dihexylcarbamyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs that require carbamate or urea functionalities.

    Industry: In the production of agrochemicals, such as pesticides and herbicides, where it serves as a key intermediate.

Mechanism of Action

The mechanism of action of dihexylcarbamyl chloride involves its reactivity as an electrophile. The carbamoyl chloride group is highly reactive towards nucleophiles, allowing it to form stable covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of hexyl groups. It is used in the synthesis of dimethylcarbamates.

    Diethylcarbamoyl chloride: Contains ethyl groups and is used in the synthesis of diethylcarbamates.

    Dipropylcarbamoyl chloride: Contains propyl groups and is used in the synthesis of dipropylcarbamates.

Uniqueness: Dihexylcarbamyl chloride is unique due to its longer hexyl chains, which can impart different physical and chemical properties to the resulting products. These longer chains can influence the solubility, reactivity, and overall behavior of the compounds in which this compound is used as an intermediate.

Properties

CAS No.

27086-21-1

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

N,N-dihexylcarbamoyl chloride

InChI

InChI=1S/C13H26ClNO/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

KPJAGBYVSJPISB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)Cl

Origin of Product

United States

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